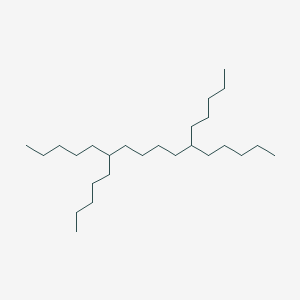
6,11-Dipentylhexadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,11-Dipentylhexadecane is a hydrocarbon compound with the molecular formula C26H54. It is a derivative of hexadecane, where two pentyl groups are attached to the 6th and 11th carbon atoms of the hexadecane chain. This compound is known for its unique structural properties and is used in various scientific and industrial applications .
Métodos De Preparación
The synthesis of 6,11-Dipentylhexadecane typically involves the alkylation of hexadecane with pentyl halides in the presence of a strong base. The reaction conditions often include:
Reagents: Hexadecane, pentyl halides (e.g., pentyl bromide), and a strong base (e.g., sodium hydride).
Solvent: Anhydrous ether or tetrahydrofuran (THF).
Temperature: The reaction is usually carried out at room temperature to slightly elevated temperatures.
Industrial Production: Industrial production methods may involve continuous flow reactors to ensure efficient mixing and reaction control.
Análisis De Reacciones Químicas
6,11-Dipentylhexadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) to yield alkanes.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the pentyl groups can be replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles.
Aplicaciones Científicas De Investigación
6,11-Dipentylhexadecane has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of hydrocarbon behavior and reactivity.
Biology: Investigated for its potential effects on biological membranes and lipid interactions.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the formulation of lubricants and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 6,11-Dipentylhexadecane involves its interaction with molecular targets through hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. The pathways involved include lipid metabolism and membrane-associated processes .
Comparación Con Compuestos Similares
6,11-Dipentylhexadecane can be compared with other similar compounds such as:
Hexadecane: The parent compound without the pentyl substitutions.
Octadecane, 6,11-dipentyl-: A similar compound with an extended carbon chain.
Dodecane, 6,11-dipentyl-: A shorter chain analog with similar substitutions.
Propiedades
Número CAS |
15874-03-0 |
|---|---|
Fórmula molecular |
C26H54 |
Peso molecular |
366.7 g/mol |
Nombre IUPAC |
6,11-dipentylhexadecane |
InChI |
InChI=1S/C26H54/c1-5-9-13-19-25(20-14-10-6-2)23-17-18-24-26(21-15-11-7-3)22-16-12-8-4/h25-26H,5-24H2,1-4H3 |
Clave InChI |
PNYSRXNTUVFUNI-UHFFFAOYSA-N |
SMILES |
CCCCCC(CCCCC)CCCCC(CCCCC)CCCCC |
SMILES canónico |
CCCCCC(CCCCC)CCCCC(CCCCC)CCCCC |
Key on ui other cas no. |
15874-03-0 |
Sinónimos |
6,11-Dipentylhexadecane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















